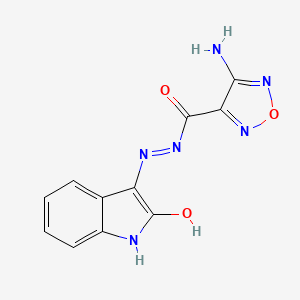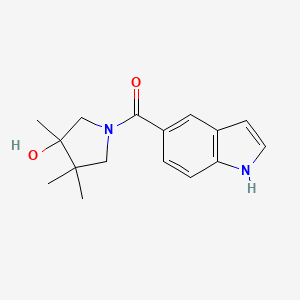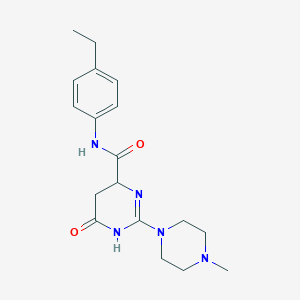
4-(2,3-dihydro-1H-inden-5-yloxy)-1-(2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-inden-5-yloxy)-1-(2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,3-dihydro-1H-inden-5-yloxy)-1-(2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid is 353.17394160 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,3-dihydro-1H-inden-5-yloxy)-1-(2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-dihydro-1H-inden-5-yloxy)-1-(2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Asymmetric Synthesis: Compounds with a piperidine subunit, similar to the core structure of the mentioned compound, have been synthesized through Claisen rearrangement, demonstrating the versatility of piperidine derivatives as intermediates for a broad range of amines. This suggests potential applications in developing optically active compounds with specific pharmacological properties (Acharya & Clive, 2010).
Potential Therapeutic Applications
- Antimycobacterial Activity: Spiro-piperidin-4-ones, which share a structural motif with the compound , have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates potential for the compound or its derivatives in antimycobacterial research (Kumar et al., 2008).
- Cancer Research: Piperidine derivatives have been investigated for their inhibitory effects on Aurora kinases, enzymes that play a crucial role in cell division. Such compounds could be useful in developing treatments for cancer by targeting cell cycle regulation (ロバート ヘンリー,ジェームズ, 2006).
Methodological Advances
- Chemical Synthesis: Research into piperidine derivatives often involves exploring new synthetic pathways, such as one-pot oxidative decarboxylation and β-iodination of amino acids, to create 2,3-disubstituted pyrrolidines and piperidines. This demonstrates the ongoing interest in developing efficient, versatile methods for synthesizing complex molecules, potentially including the compound of interest (Boto et al., 2001).
Structural and Functional Analysis
- Crystal Structure Analysis: The structural determination of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, provides insights into molecular conformation and interactions, which are essential for understanding the chemical behavior and potential biological interactions of complex molecules (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Propiedades
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)-1-(2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-21-10-7-18(22-14)23-11-8-20(9-12-23,19(24)25)26-17-6-5-15-3-2-4-16(15)13-17/h5-7,10,13H,2-4,8-9,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFHPJPGBFYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)(C(=O)O)OC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-5-yloxy)-1-(2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
![N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5565274.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5565290.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565295.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)
![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)
![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)